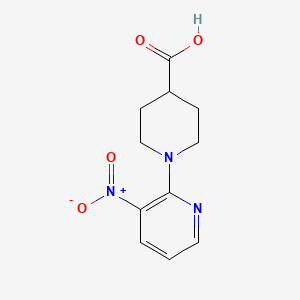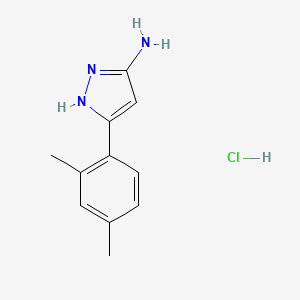
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride, also known as DMPPAH, is a key component of many lab experiments and research studies. It is a white crystalline powder with a molecular weight of 203.7 g/mol. DMPPAH is a derivative of pyrazolone, a heterocyclic compound with a five-membered ring composed of three carbon atoms and two nitrogen atoms. It is a versatile compound that is used in a variety of applications, including drug synthesis, biochemistry, and pharmacology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride can be achieved through a multi-step synthesis pathway involving the reaction of several starting materials.
Starting Materials
2,4-dimethylbenzaldehyde, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, ethanol
Reaction
Step 1: Condensation of 2,4-dimethylbenzaldehyde and hydrazine hydrate to form 2,4-dimethylphenylhydrazine, Step 2: Reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to yield 5-(2,4-Dimethyl-phenyl)-2,4-dihydro-3H-pyrazol-3-one, Step 3: Reduction of 5-(2,4-Dimethyl-phenyl)-2,4-dihydro-3H-pyrazol-3-one with sodium borohydride to form 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine, Step 4: Formation of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride through the reaction of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine with hydrochloric acid in ethanol
作用機序
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride acts as a substrate for the enzyme monoamine oxidase (MAO). MAO is responsible for the metabolism of neurotransmitters such as dopamine and serotonin. When 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is present, MAO binds to it and catalyzes the oxidation of the substrate, releasing hydrogen peroxide and an aldehyde as byproducts. The aldehyde is then further metabolized by aldehyde dehydrogenase into an inactive form.
生化学的および生理学的効果
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, as it can reduce the neurotoxicity of certain drugs and protect against neurodegenerative diseases. Additionally, it has been shown to have anticonvulsant and antidepressant-like effects in animal models.
実験室実験の利点と制限
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and its synthesis process is straightforward. Additionally, it has a wide range of applications, making it a versatile compound for research. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to work with. Additionally, it is toxic in high concentrations, so it must be handled with care.
将来の方向性
There are several potential future directions for research on 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride. One potential direction is to further explore its biochemical and physiological effects, in particular its neuroprotective and neurodegenerative properties. Additionally, further research could be done on its potential applications in drug synthesis and pharmacology. Finally, research could be done to explore the potential of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride as an anticancer agent.
科学的研究の応用
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It is also used as a reagent in the synthesis of pharmaceuticals, such as tricyclic antidepressants and antipsychotics. Additionally, it is used as a biochemical probe to study the structure and function of various enzymes.
特性
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXIWXFGCGPDPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


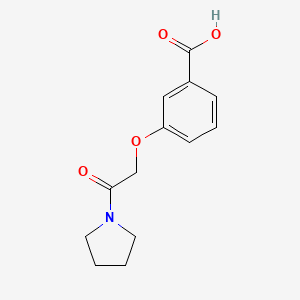
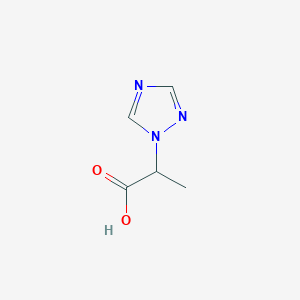
![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)
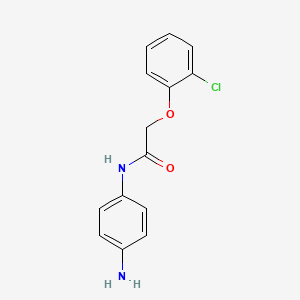
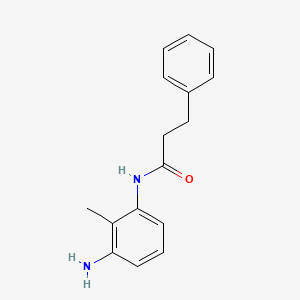
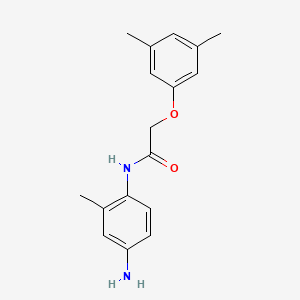
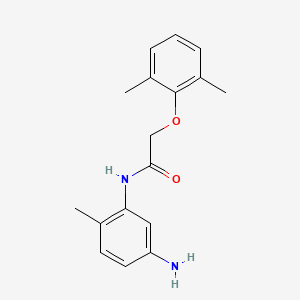
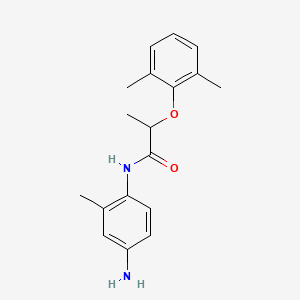
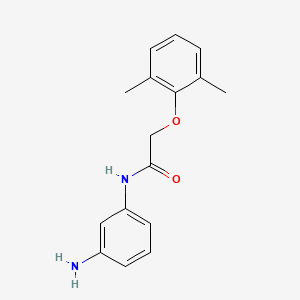
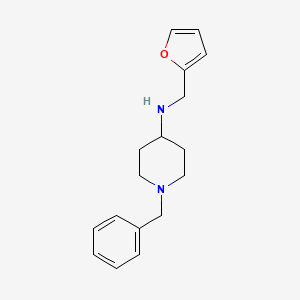
![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)
![[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1317944.png)
